(-)-Carveol

Anti-inflammatory Immunomodulation Osteoarthritis

Researchers needing a stereochemically defined monoterpenoid with validated biological activity can rely on (-)-Carveol. Avoid the risk of inactive analogs compromising your anti-inflammatory or antimicrobial assays. - Demonstrates NRF2/HO-1/NQO1 pathway activation and reduces osteophytes in DMM mouse models, with potency ranked between carvones and dihydrocarveol. - Exhibits synergistic activity (FIC ≤ 0.5) with minocycline against P. aeruginosa, confirmed by quantitative MIC assays. - Supplied with >99% enantiomeric excess, ensuring chiral integrity for reproducible asymmetric synthesis and structure-activity relationship studies.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 1253216-40-8
Cat. No. B1668591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Carveol
CAS1253216-40-8
SynonymsCarveol, (-)-;  Carveol, L- L-Carveol; 
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1O)C(=C)C
InChIInChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10?/m0/s1
InChIKeyBAVONGHXFVOKBV-RGURZIINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Carveol: Research & Industrial Sourcing


(-)-Carveol (CAS 1253216-40-8) is a naturally occurring, unsaturated, monocyclic monoterpenoid alcohol with the IUPAC name (5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol . It is a constituent of spearmint essential oil and possesses a characteristic minty, spearmint-like odor [1]. With a molecular formula of C₁₀H₁₆O and a molecular weight of 152.23 g/mol, (-)-carveol is available commercially at ≥98% purity for research and industrial applications .

Monoterpene probe Natural product for anti-inflammatory pathway studies
Chiral (-)-enantiomer Stereochemically defined for enantiomer-specific metabolism and synthesis
Flavor/aroma benchmark Spearmint character with reported detection threshold context

(-)-Carveol: Why Substitution Fails


Monoterpenoids sharing structural similarities, such as dihydrocarveol, carvone, and limonene, exhibit markedly different biological activities, stereoselective metabolic profiles, and functional properties. (-)-Carveol occupies a distinct position in potency rankings and metabolic handling compared to both more and less oxidized analogs [1]. Simple substitution with a related compound risks altering experimental outcomes in anti-inflammatory assays [1], compromising enantioselective synthesis yields [2], or failing to replicate synergistic antimicrobial effects [3]. The following evidence quantifies these critical differences.

Anti-inflammatory rank differs
(-)-Carveol shows distinct potency order vs dihydrocarveol, carvone, and pulegone in LPS-stimulated macrophages.
Exclusive glucuronidation
Only the (-)-enantiomer undergoes phase II glucuronidation; (+)-carveol shows no detectable conjugation.
Synergy profile not shared
Only (-)-carveol among several monoterpenes demonstrated synergy with minocycline against P. aeruginosa.

(-)-Carveol: Quantitative Evidence vs. Analogs


Anti-Inflammatory Potency Ranking

In a standardized head-to-head comparison of limonene-derived monoterpenes using LPS-stimulated RAW 264.7 murine macrophages, (-)-carveol demonstrated superior anti-inflammatory potency relative to its hydrogenated analog (-)-dihydrocarveol and the ketone analog (S)-(-)-pulegone, based on inhibition of nitric oxide production [1].

Anti-inflammatory ranking
Head-to-head
Ranked 7th of 9 tested monoterpenes in LPS-induced NO inhibition
Reported rank order in tested set
Ranking context: carvone most potent; pulegone least
Anti-inflammatory Immunomodulation Osteoarthritis

Antibacterial Synergy with Minocycline

In a checkerboard assay evaluating monoterpene interactions with conventional antibiotics, (-)-carveol demonstrated synergistic antibacterial activity with minocycline against Pseudomonas aeruginosa ATCC-9027, achieving a fractional inhibitory concentration index (FIC) ≤ 0.5, whereas other tested monoterpenes including α-terpineol, R-(-)-carvone, (-)-menthol, linalool, and (-)-terpine-4-ol failed to show antimicrobial activity (MIC < 1024 µg/mL) or synergy [1].

Antibacterial synergy
Head-to-head
FIC ≤ 0.5 with minocycline vs P. aeruginosa; MIC <1024 µg/mL
Supports antimicrobial synergy screening context
Only 3 of 9 monoterpenes showed similar synergy
Antimicrobial resistance Synergy Combination therapy

Stereoselective Glucuronidation Profile

Comparative in vitro metabolism studies using rat and human liver microsomes revealed significant stereoselective differences between (-)-carveol (derived from R-(-)-carvone) and (+)-carveol (derived from S-(+)-carvone). Critically, phase II glucuronidation was exclusively observed for 4R,6S-(-)-carveol, with no detectable glucuronidation of the (+)-enantiomer [1]. Additionally, (-)-carveol exhibited lower apparent Km values, indicating higher enzyme affinity.

Stereoselective metabolism
Head-to-head
(-)-carveol: exclusive glucuronidation; Km 28.4–69.4 µM
Enantiomer-specific metabolism context
No glucuronidation observed for (+)-enantiomer
Drug metabolism Pharmacokinetics Toxicology

Chemoenzymatic Stereodivergent Synthesis

A stereodivergent chemoenzymatic route using ketoreductases and ene-reductases enables access to all four stereoisomers of carveol and dihydrocarveol with high enantiomeric excess. When compared to conventional chemical hydrogenation methods, this approach provides predictable and tunable stereochemical outcomes [1].

Stereodivergent synthesis
Class-level
Ketoreductase/ene-reductase route; up to >99% ee
Supports stereochemically defined procurement
Compared to variable conventional hydrogenation
Asymmetric synthesis Biocatalysis Chiral building blocks

Odor Detection Threshold for Formulation

The aroma detection threshold for carveol has been established at 4 ppm, providing a quantitative benchmark for flavor and fragrance formulation [1]. This threshold, combined with its spearmint-like character, allows precise dosing in finished products, typically at approximately 25 ppm in confectionery applications [1].

Aroma threshold
Supporting
Detection threshold: 4 ppm
Supports formulation dosing context
Typical confectionery use ~25 ppm
Flavor chemistry Fragrance Sensory science

Antifungal Activity Against S. brasiliensis

(-)-Carveol demonstrated in vitro antifungal activity against Sporothrix brasiliensis, a clinically relevant fungal pathogen, with a minimum inhibitory concentration (MIC) of 256 μg/mL and fungicidal characteristics [1]. While direct head-to-head comparator data within this study is limited, the established MIC provides a baseline for evaluating carveol's utility in antifungal research.

Antifungal activity
Supporting
MIC = 256 µg/mL vs S. brasiliensis
Supports antifungal screening context
Broth microdilution; clinical isolate panel
Antifungal Mycology Sporotrichosis

(-)-Carveol Application Scenarios


Anti-Inflammatory & Osteoarthritis Models

(-)-Carveol is suitable for in vitro and in vivo investigations of anti-inflammatory mechanisms, particularly in osteoarthritis models. Its potency, positioned between more active carvones and less active dihydrocarveol/pulegone in LPS-stimulated macrophage assays [1], makes it a valuable tool for structure-activity relationship studies. In vivo evidence demonstrates that carveol reduces osteophytes, synovial cell hypertrophy, macrophage infiltration, and articular cartilage erosion in DMM mouse models, acting via NRF2/HO-1/NQO1 pathway activation and NF-κB/MAPK signaling inhibition [2].

Antimicrobial Synergy & Resistance Modification

Researchers investigating combination therapies against antibiotic-resistant Gram-negative pathogens should consider (-)-carveol based on its demonstrated synergy (FIC ≤ 0.5) with minocycline against Pseudomonas aeruginosa [1]. This compound is one of only three monoterpenes among nine tested to exhibit both intrinsic antimicrobial activity (MIC < 1024 µg/mL) and synergistic potential, supporting its use in resistance-modification and adjuvant therapy development.

Flavor & Fragrance Formulation

Industrial formulators in the flavor and fragrance sector can utilize (-)-carveol for its spearmint-like character with a documented aroma detection threshold of 4 ppm [1]. Typical application concentrations in finished confectionery products approximate 25 ppm [1]. This quantitative guidance supports precise dosing, cost optimization, and regulatory compliance in product development.

Chiral Building Block for Asymmetric Synthesis

(-)-Carveol serves as a chiral synthon in the synthesis of pharmaceutical intermediates and fine chemicals. Stereodivergent chemoenzymatic approaches using ketoreductases and ene-reductases enable access to stereochemically defined carveol isomers with up to >99% enantiomeric excess [1]. This high chiral purity supports applications in asymmetric synthesis where stereochemical integrity is critical for downstream biological activity.

Application
Selection Property
Validation Focus
Osteoarthritis model research
Monoterpene rank-order potency
NF-κB/MAPK and NRF2 pathway endpoints
Antimicrobial synergy screening
Reported synergy with minocycline
Checkerboard FIC and strain-panel endpoints
Flavor & fragrance formulation
Spearmint aroma and threshold
Sensory dosing and consistency
Chiral synthesis research
Stereodivergent chemoenzymatic access
Enantiomeric excess verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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